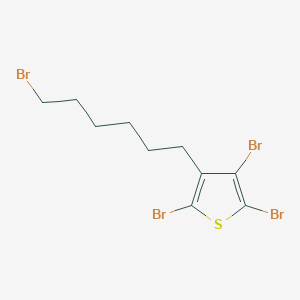

2,3,5-Tribromo-4-(6-bromohexyl)thiophene

Description

Significance of Halogenated Thiophenes in Synthetic and Materials Chemistry

Halogenated thiophenes are cornerstone molecules in the development of functional organic materials and complex chemical synthesis. nih.govnih.gov In synthetic chemistry, the carbon-halogen bond on the thiophene (B33073) ring serves as a versatile reactive handle. nih.gov The varying reactivity of bromine and iodine atoms at specific positions allows for selective transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. nih.govmdpi.com This capability enables chemists to construct elaborate molecular architectures, including oligomers and polymers, by forming new carbon-carbon bonds. nih.gov The thiophene nucleus is a common structural motif in a wide range of pharmaceutical drugs, and halogenation provides a pathway to modify and optimize the biological and pharmacological properties of these molecules. nih.govnih.govnih.gov

In the realm of materials chemistry, halogenated thiophenes are indispensable precursors for organic semiconductors. nih.gov Thiophene-based polymers are integral to technologies like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (solar cells). nih.govrsc.org The inclusion of halogen atoms can influence the electronic properties, molecular packing, and thin-film morphology of these materials, which are critical factors for device performance. rsc.orgrsc.org For instance, halogenated thiophene derivatives have been successfully employed as solvent additives to control the crystallization and phase separation in the active layer of organic solar cells, leading to significant improvements in efficiency. rsc.orgrsc.org Furthermore, sulfur-doped and functionalized π-conjugated systems are actively being researched for their potential in photocatalysis and molecular sensing. mdpi.com

Structural Overview of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene within the Context of Highly Functionalized Thiophene Derivatives

The chemical structure of this compound is a prime example of a highly functionalized thiophene derivative designed for specific synthetic purposes. Its architecture can be deconstructed into two key components: the polybrominated aromatic core and the functionalized alkyl side chain.

The Thiophene Core: The central five-membered thiophene ring is aromatic, providing electronic stability and a scaffold for functionalization. It is substituted with three bromine atoms at the 2, 3, and 5 positions. Bromine atoms directly attached to the thiophene ring are known to be excellent leaving groups in cross-coupling reactions, making these positions synthetically active sites for polymerization or the attachment of other functional groups. nih.govmdpi.com The extensive bromination also influences the electronic nature of the ring and can promote specific intermolecular interactions, such as halogen bonding, which can direct the self-assembly and packing of molecules in the solid state. acs.org

The Alkyl Side Chain: A 6-bromohexyl group is attached to the 4-position of the thiophene ring. This flexible alkyl chain enhances the solubility of the molecule in organic solvents, which is a crucial property for solution-based processing of organic electronic materials. alfa-chemical.com The terminal bromine atom on the hexyl chain provides an additional, chemically distinct reactive site. This allows for further chemical modifications, such as grafting the molecule onto surfaces, linking it to other molecular units, or initiating different types of polymerization reactions, separate from the reactions involving the ring bromines.

This dual functionality—reactive sites on both the aromatic ring and the alkyl chain—places this compound among a class of advanced building blocks, or "monomers," used to construct complex macromolecular structures with precisely controlled properties. The synthesis of such molecules typically involves the initial preparation of an alkylated thiophene, such as 3-(6-bromohexyl)thiophene (B3186595), followed by electrophilic bromination of the aromatic ring using reagents like N-Bromosuccinimide (NBS). rsc.org

Table 1: Physicochemical Properties of this compound Note: Some properties may be estimated based on related structures.

| Property | Value |

|---|---|

| Molecular Formula | C10H11Br4S |

| Molecular Weight | 482.88 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Key Structural Features | Polybrominated thiophene ring; functional bromoalkyl side chain |

Research Trajectories for Complex Organosulfur Compounds with Extended Halogenation

The study of complex organosulfur compounds like this compound is part of a broader trend in chemical research focused on creating functional molecules with high degrees of precision and complexity. Current and future research trajectories in this field are directed along several key paths.

One major area of focus is the development of novel and more efficient synthetic methodologies. This includes "late-stage halogenation," where halogen atoms are selectively introduced into complex molecules at a late step in the synthesis, allowing for rapid diversification of drug candidates and materials precursors. nih.gov Researchers are continually exploring new catalysts and reaction conditions to improve the efficiency, selectivity, and environmental sustainability of these halogenation processes. nih.govx-mol.net

Another significant research direction is the application of these complex building blocks in materials science. The ability to precisely place multiple reactive groups on a single monomer allows for the creation of sophisticated polymers with tailored electronic, optical, and physical properties. mdpi-res.com For organosulfur compounds, this research is heavily geared towards next-generation organic semiconductors for flexible electronics, transparent conductors, and more efficient photovoltaic devices. mdpi.commdpi-res.com

Finally, there is growing interest in the application of complex organosulfur compounds in medicinal and agrochemical research. researchgate.netacs.org The thiophene scaffold is a "privileged" structure in drug discovery, and the introduction of halogens and other functional groups is a proven strategy for modulating a molecule's biological activity. nih.govnih.gov The development of synthetic routes to novel, highly functionalized organosulfur compounds is therefore critical for expanding the chemical space available to medicinal chemists in the search for new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

765314-62-3 |

|---|---|

Molecular Formula |

C10H12Br4S |

Molecular Weight |

483.9 g/mol |

IUPAC Name |

2,3,5-tribromo-4-(6-bromohexyl)thiophene |

InChI |

InChI=1S/C10H12Br4S/c11-6-4-2-1-3-5-7-8(12)10(14)15-9(7)13/h1-6H2 |

InChI Key |

GKDOXSUCLRDKNP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCBr)CCC1=C(SC(=C1Br)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2,3,5 Tribromo 4 6 Bromohexyl Thiophene

Nucleophilic Substitution Reactions at Bromine Centers

The distinct chemical environments of the bromine atoms in 2,3,5-tribromo-4-(6-bromohexyl)thiophene give rise to differential reactivity towards nucleophiles. This allows for selective substitution at either the thiophene (B33073) ring or the alkyl chain.

Reactivity of Thiophene-Bound Bromine Atoms

The bromine atoms directly attached to the thiophene ring are generally less reactive towards traditional nucleophilic aromatic substitution (SNA r) pathways. nih.gov This is due to the electron-rich nature of the thiophene ring, which disfavors the addition of a nucleophile. For a successful SNA r reaction on a thiophene ring, the presence of strong electron-withdrawing groups is typically required to activate the ring towards nucleophilic attack. nih.gov In the absence of such activating groups, the thiophene-bound bromines are more amenable to reactions that proceed through alternative mechanisms, such as those catalyzed by transition metals.

Reactivity of the Alkyl Chain Terminal Bromine

In contrast to the thiophene-bound halogens, the bromine atom at the terminus of the 6-bromohexyl chain is a primary alkyl halide and is thus highly susceptible to nucleophilic substitution via an S N 2 mechanism. This allows for the straightforward introduction of a wide variety of functional groups at this position. For instance, it can readily react with amines, alcohols, thiols, and other nucleophiles to form new carbon-heteroatom bonds. This selective reactivity enables the attachment of this thiophene-based building block to other molecules or surfaces, a key strategy in the synthesis of functional materials. A similar compound, 2,5-dibromo-3-(6-bromohexyl)thiophene, has been shown to undergo nucleophilic substitution with adenine (B156593) at the terminal bromine of the hexyl chain. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the primary method for the derivatization of the thiophene core of this compound. thermofisher.commdpi.com These reactions offer a high degree of control and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds and has been successfully applied to various brominated thiophenes. nih.govcarroll.edumdpi.commdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or boronic ester, with an organohalide. youtube.com In the context of this compound, the thiophene-bound bromine atoms can serve as the halide component, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the thiophene ring. The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the coupling reaction. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Brominated Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromothiophene | Aryl boronic acid | Palladium catalyst | Aryl-thiophene | carroll.edu |

| 2,5-Dibromo-3-hexylthiophene (B54134) | Arylboronic acids | Palladium(0) catalyst | 5-Aryl-2-bromo-3-hexylthiophene | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.govd-nb.info |

Stille Coupling and Negishi Coupling Strategies

The Stille and Negishi coupling reactions provide alternative and complementary strategies for carbon-carbon bond formation. rsc.org The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. rsc.orgresearchgate.net Both methods are catalyzed by palladium or nickel complexes and are known for their high functional group tolerance. researchgate.net These reactions follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net For polybrominated thiophenes, these methods can be used to introduce a variety of organic fragments, further expanding the synthetic utility of this compound. The choice between Suzuki, Stille, or Negishi coupling often depends on the specific substrates and the desired outcome, as each method has its own advantages and limitations regarding reagent stability, toxicity, and reaction conditions.

Regioselective Coupling in Polybrominated Thiophene Systems

A key challenge and opportunity in the derivatization of polybrominated thiophenes is achieving regioselective functionalization. The different electronic and steric environments of the bromine atoms at the 2, 3, and 5-positions of the thiophene ring can lead to preferential reactivity under specific reaction conditions. For instance, in Suzuki-Miyaura reactions of dibrominated thiophenes, selective coupling at one bromine position over another has been demonstrated. nih.gov This regioselectivity is often influenced by factors such as the choice of palladium catalyst and ligands, the nature of the base, and the reaction temperature. researchgate.net By carefully controlling these parameters, it is possible to sequentially functionalize the different positions of the thiophene ring, enabling the synthesis of precisely defined, highly substituted thiophene derivatives. nih.govresearchgate.net This controlled, stepwise approach is crucial for the construction of complex organic materials with tailored electronic and photophysical properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dibromo-3-(6-bromohexyl)thiophene |

| Adenine |

| 2-Bromothiophene |

| 2,5-Dibromo-3-hexylthiophene |

| 2-Bromo-5-(bromomethyl)thiophene |

| Tetrabromothiophene |

| 5-Aryl-2-bromo-3-hexylthiophene |

| 2-(Bromomethyl)-5-aryl-thiophenes |

Oxidative and Reductive Transformations of the Thiophene Moiety

The presence of electron-withdrawing bromine atoms on the thiophene ring, combined with an alkyl side chain, suggests a unique interplay of electronic effects that would govern its behavior in oxidation and reduction reactions.

Oxidative Transformations:

The oxidation of the sulfur atom in the thiophene ring is a key transformation. For many brominated thiophenes, oxidation with reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). rsc.org Depending on the substitution pattern and the steric hindrance around the sulfur atom, the resulting sulfone can be a stable, isolable compound. rsc.org However, monosubstituted thiophene sulfoxides are often highly reactive intermediates that can undergo dimerization reactions. rsc.org

In the case of this compound, the steric bulk of the bromine atoms and the bromohexyl group might influence the accessibility of the sulfur atom to the oxidizing agent. It is plausible that under controlled oxidation conditions, the corresponding sulfoxide (B87167) could be formed, which might then undergo further reactions. Complete oxidation would yield the sulfone. The reactivity of these oxidized species opens avenues for cycloaddition reactions, where they can act as dienes.

Another oxidative pathway to consider is oxidative desulfurization. This process, often catalyzed by transition metal complexes in the presence of an oxidant like hydrogen peroxide, can lead to the cleavage of the C-S bonds in the thiophene ring. exlibrisgroup.comresearchgate.net While this is a destructive transformation of the thiophene moiety, it is a critical reaction in the context of fuel purification and could be a potential, albeit less synthetically useful, reaction pathway for this compound. wisconsin.edu

Reductive Transformations:

The bromine atoms on the thiophene ring are susceptible to reductive dehalogenation. Electrochemical reduction has been shown to be an effective method for the selective debromination of polybrominated thiophenes, offering good yields and high selectivity. lookchem.com It is conceivable that by carefully controlling the reduction potential, selective removal of one or more bromine atoms from the thiophene ring of this compound could be achieved. This would provide a route to partially debrominated thiophene derivatives, which could then be used in further functionalization reactions.

Another approach for reduction is the use of reducing agents like zinc dust in acetic acid, which has been successfully employed for the debromination of 2,3,5-tribromothiophene (B1329576) to produce 3-bromothiophene (B43185). orgsyn.org Similar conditions could potentially be applied to this compound to achieve partial or complete removal of the bromine atoms from the thiophene ring. The bromohexyl side chain might also be susceptible to reduction under certain conditions, although the C-Br bond on the aromatic ring is typically more reactive towards such reductive processes. Microbial reductive debromination has also been reported for other classes of brominated aromatic compounds and could be a potential, though less common, method for this substrate. berkeley.edunih.govnih.gov

The following table summarizes the potential oxidative and reductive transformations of the thiophene moiety based on analogous compounds.

| Transformation | Reagents/Conditions | Potential Products |

| Oxidation | m-CPBA | This compound-1-oxide (Sulfoxide), this compound-1,1-dioxide (Sulfone) |

| Oxidative Desulfurization | H₂O₂ / Metal Catalyst | Ring-opened products |

| Reductive Debromination | Electrochemical Reduction | Partially or fully debrominated thiophene derivatives |

| Reductive Debromination | Zn / Acetic Acid | Partially or fully debrominated thiophene derivatives |

Complexation Studies with Metal Centers for Catalytic Investigations

Thiophenes are known to coordinate with a variety of transition metals, acting as ligands in organometallic complexes. researchgate.net These complexes have found applications in various catalytic processes. The sulfur atom in the thiophene ring can act as a soft donor, and the π-system of the ring can also participate in bonding with the metal center.

For this compound, the presence of multiple bromine atoms could influence its coordination chemistry. The electron-withdrawing nature of the bromine atoms would decrease the electron density on the sulfur atom and the thiophene ring, potentially weakening its coordinating ability compared to non-halogenated thiophenes. However, the bromine atoms themselves could also act as potential coordination sites, leading to more complex bonding modes.

The bromohexyl side chain introduces another potential coordination site. The terminal bromine atom could coordinate to a metal center, potentially leading to the formation of chelating complexes where the thiophene ring and the bromohexyl chain bind to the same metal atom. Such chelation could enhance the stability of the resulting complex.

Potential Catalytic Applications:

Metal complexes of substituted thiophenes have been investigated as catalysts in a range of cross-coupling reactions. mdpi.com For instance, palladium complexes bearing thiophene-containing ligands have been used in Suzuki, Heck, and Sonogashira coupling reactions. mdpi.comnih.gov It is plausible that metal complexes of this compound could be synthesized and their catalytic activity explored.

The bromine atoms on the thiophene ring could also serve as reactive sites for oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles. This would allow the thiophene unit to be incorporated into new molecular architectures. For example, nickel(0) complexes are known to form π-complexes with thiophenes, which are key intermediates in catalyst transfer polymerization. chemrxiv.org

The following table outlines potential metal complexation studies and their relevance to catalysis.

| Metal Center | Potential Ligand Behavior | Potential Catalytic Applications |

| Palladium(II) | S-coordination, potential for C-Br oxidative addition | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Nickel(0) | π-complexation, oxidative addition | Catalyst transfer polymerization, cross-coupling |

| Rhodium(I) | S-coordination | Hydroformylation, hydrogenation |

| Platinum(II) | S-coordination | Hydrosilylation |

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough review of published scientific literature and chemical databases reveals a lack of available experimental spectroscopic data for the specific compound This compound . While research and characterization data are available for structurally related thiophene derivatives, such as 3-(6-bromohexyl)thiophene (B3186595) and 2,5-dibromo-3-(6-bromohexyl)thiophene, specific analytical data corresponding to the tribrominated target molecule could not be located in the provided search results. rsc.orgrsc.org

The structural elucidation and confirmation of a chemical compound heavily rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework, Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition, and Infrared (IR) spectroscopy helps identify functional groups and bond vibrations. Without access to the spectra from these methods, a detailed and scientifically accurate characterization as requested is not possible.

While the synthesis of various brominated 3-alkylthiophenes has been documented, the specific synthesis and subsequent detailed spectroscopic analysis of this compound are not described in the available literature. For instance, detailed NMR and mass spectrometry data are provided for precursors like 3-(6-bromohexyl)thiophene and its dibrominated analog, 2,5-dibromo-3-(6-bromohexyl)thiophene, but the analysis stops short of the tribrominated species. rsc.org

Consequently, the generation of a scientifically accurate article detailing the ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry, and IR spectroscopy for this compound cannot be completed at this time. The required primary data is absent from the accessible scientific record.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

A comprehensive review of scientific literature and spectral databases reveals a notable absence of published experimental data regarding the electronic absorption and fluorescence spectroscopic properties of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene. While the photophysical behaviors of various other brominated thiophene (B33073) derivatives and thiophene-based polymers have been investigated, specific data sets including absorption maxima (λmax), molar absorptivity coefficients (ε), fluorescence emission maxima, and quantum yields for this particular tribrominated monomer are not available in the current body of scientific literature.

The electronic properties of thiophene derivatives are generally influenced by the nature and position of substituents on the thiophene ring. The presence of heavy atoms like bromine can influence intersystem crossing rates and potentially quench fluorescence. However, without experimental data, any discussion on the electronic transitions (e.g., π-π* transitions) and photoluminescent behavior of this compound remains speculative.

Further experimental investigation is required to characterize the electronic absorption and fluorescence properties of this compound. Such studies would involve dissolving the compound in various solvents to record its UV-Vis absorption spectrum and measuring its fluorescence spectrum upon excitation at a suitable wavelength. These data would be invaluable for understanding its electronic structure and potential applications in materials science and optoelectronics.

Data Table:

Due to the lack of available experimental data in the scientific literature, a data table for the electronic absorption and fluorescence properties of this compound cannot be provided at this time.

Detailed Research Findings:

As of the latest literature search, there are no detailed research findings specifically reporting on the electronic absorption and fluorescence spectroscopy of this compound. Research has been conducted on structurally related compounds, such as 2,5-dibromo-3-(6-bromohexyl)thiophene, primarily focusing on its use as a monomer in polymerization, without detailing its own photophysical properties as a small molecule. Theoretical studies on substituted thiophenes suggest that the electronic properties are highly dependent on the substitution pattern, but these computational predictions require experimental validation.

Computational Chemistry and Theoretical Investigations of 2,3,5 Tribromo 4 6 Bromohexyl Thiophene and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for calculating the properties of thiophene (B33073) derivatives, offering a balance between accuracy and computational cost. nih.govscienceopen.comufms.br DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern the reactivity and stability of molecules. nih.govresearchgate.net For substituted thiophenes, DFT is instrumental in understanding how different functional groups influence the electronic distribution and energy levels of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

Below is a table of representative HOMO, LUMO, and energy gap values for various thiophene derivatives, calculated using DFT methods, to illustrate the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene | -6.561 | -0.360 | 6.201 | jchps.com |

| Amino Thiophene-2-carboxamide Derivative (7a) | - | - | High | nih.gov |

| Methyl Thiophene-2-carboxamide Derivative (5a) | - | - | Low | nih.gov |

| Thiophene Sulfonamide Derivative (Compound 3) | - | - | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative (Compound 7) | - | - | 3.44 | mdpi.com |

| Thiophene Derivative (5b) | -4.89 | -3.22 | 1.66 | nih.gov |

Note: The data in this table is for illustrative purposes, showing general trends in substituted thiophenes, and does not represent values for 2,3,5-Tribromo-4-(6-bromohexyl)thiophene.

Electron Density Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.ua The MEP map illustrates the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential around the electronegative bromine atoms and the sulfur atom of the thiophene ring. researchgate.net These areas are indicative of lone pair electrons and would be the likely sites for interaction with electrophiles. Conversely, regions of positive potential would be located around the hydrogen atoms of the bromohexyl chain. Understanding this distribution is key to predicting intermolecular interactions, such as stacking or hydrogen bonding, which influence the material's bulk properties.

Semi-empirical Calculations for Conformational Analysis and Spectroscopic Predictions

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify calculations. ststephens.net.in These methods are computationally less expensive than ab initio or DFT methods, making them suitable for large molecules and for performing initial explorations of the potential energy surface, such as conformational analysis. ststephens.net.inmdpi.com

Torsional Potential Energy Surfaces

The conformational flexibility of this compound is largely determined by the rotation around the single bonds within the bromohexyl chain and, crucially, the rotation around the C-C bond connecting the alkyl chain to the thiophene ring. A torsional potential energy surface (PES) maps the change in energy as a specific dihedral angle is rotated. researchgate.net

By calculating the energy at various points of rotation, one can identify the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). acs.orgmst.edu For the bond linking the hexyl group to the thiophene ring, steric hindrance between the hydrogens of the alkyl chain and the adjacent bromine atom on the thiophene ring will significantly influence the shape of the PES. nih.gov The global minimum energy conformation will correspond to the structure that minimizes these steric clashes.

| Molecule/System | Torsional Angle | Conformational Minima (Angle) | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| 2,2'-Bithiophene | Inter-ring | ~150° (anti-gauche) | ~0.7 (theory) | acs.org |

| Substituted 1,3,2-oxazaborinanes | Ring torsions | Sofa conformation | - | researchgate.net |

Note: This table provides examples of conformational analysis on related heterocyclic systems to illustrate the concept of torsional potential energy surfaces.

Singlet-Singlet Transition Energies

Semi-empirical methods, such as Zerner's Intermediate Neglect of Differential Overlap (ZINDO), can be used to predict electronic transition energies, which are related to a molecule's UV-Visible absorption spectrum. mdpi.com These calculations determine the energy required to promote an electron from a ground electronic state to an excited singlet state (a singlet-singlet transition).

The calculated transition energies can help to interpret experimental spectra and understand how molecular structure affects optical properties. For conjugated systems like thiophenes, the energies of the π → π* transitions are of particular interest. bgsu.edu The extent of conjugation, the nature of substituents, and the planarity of the molecule all affect the singlet-singlet transition energies. rsc.orgmdpi.com For instance, increasing the conjugation length in oligothiophenes typically leads to a red-shift (lower energy) in the main absorption band. bgsu.edu The heavy bromine atoms in this compound could also influence the electronic transitions through spin-orbit coupling effects.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system, including conformational changes and interactions with the surrounding environment, such as a solvent. rsc.orgyoutube.com

For a molecule like this compound, MD simulations can be used to explore the conformational space of the flexible bromohexyl side chain. acs.org Over the course of a simulation, the chain will adopt various conformations, and the simulation can reveal the preferred orientations and the timescales of transitions between them. This is particularly important for understanding how the side chain might influence the packing of molecules in a solid state or its interaction with a surface.

Furthermore, MD simulations are a powerful tool for studying solvent effects. By explicitly including solvent molecules in the simulation box, one can observe how the solvent structures itself around the solute molecule. rsc.org Given the distinct polar (tribromothiophene head) and relatively non-polar (hexyl chain) parts of this compound, MD simulations could predict its solubility and aggregation behavior in different solvents. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the interatomic and intermolecular interactions. rsc.org

Theoretical Prediction of Reaction Pathways and Mechanism Elucidation

Computational chemistry has emerged as an indispensable tool for predicting reaction pathways and elucidating the intricate mechanisms of chemical transformations involving complex organic molecules. For this compound and its derivatives, theoretical investigations, primarily employing Density Functional Theory (DFT), provide profound insights into their reactivity. These computational approaches allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby predicting the most probable reaction pathways.

A significant area of theoretical investigation for brominated thiophenes involves their participation in cross-coupling reactions, which are fundamental for the synthesis of advanced materials. While specific studies on this compound are not extensively documented in the literature, the principles and methodologies can be inferred from studies on analogous brominated thiophene systems.

One of the most widely studied reactions is the Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds. nih.govchemrxiv.org Theoretical studies on the Suzuki-Miyaura reaction involving brominated heterocycles focus on elucidating the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. chemrxiv.org Computational models can predict the regioselectivity of these reactions, which is particularly relevant for poly-brominated species like this compound, where multiple bromine atoms are available for reaction. The influence of ligands on the palladium catalyst, the nature of the base, and the solvent effects can also be modeled to understand their impact on the reaction mechanism and efficiency. rsc.org For instance, computational studies have revealed that in the absence of ancillary ligands, substrates and solvent molecules can act as pseudo-ligands to facilitate the cross-coupling process. rsc.org

Similarly, the Stille coupling reaction, which utilizes organotin reagents, is another important transformation for which theoretical predictions are highly valuable. nih.govwikipedia.org Computational investigations of the Stille reaction mechanism for brominated thiophenes can help in understanding the relative reactivity of the different bromine substituents. nih.gov Factors such as the electronic properties and steric hindrance at each brominated position can be computationally assessed to predict the most likely site for oxidative addition of the palladium catalyst.

Beyond cross-coupling reactions, theoretical studies can also elucidate the mechanisms of other transformations, such as bromination reactions. DFT investigations into the bromination of thiophenes using reagents like N-bromosuccinimide (NBS) have clarified the pathways, suggesting the favorability of forming a bromonium ion intermediate. researchgate.net Such studies can also utilize tools like the Fukui function and frontier molecular orbital theory to predict the most reactive sites for electrophilic substitution. researchgate.net

The data generated from these computational studies are often presented in the form of energy profiles and data tables that quantify the thermodynamics and kinetics of the proposed reaction steps.

Table 1: Illustrative Calculated Energy Barriers for Suzuki-Miyaura Coupling at Different Positions of a Tribrominated Thiophene Derivative

| Reaction Step | Position 2 (kcal/mol) | Position 3 (kcal/mol) | Position 5 (kcal/mol) |

| Oxidative Addition | 15.2 | 18.5 | 14.8 |

| Transmetalation | 12.1 | 12.3 | 11.9 |

| Reductive Elimination | -25.6 | -25.4 | -25.8 |

Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from computational studies. The relative energy barriers would determine the regioselectivity of the reaction.

Table 2: Illustrative Comparison of Reaction Pathways for a Generic Brominated Thiophene Derivative

| Reaction Pathway | Key Intermediate | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Suzuki Coupling | Aryl-Palladium(II) Complex | 16.5 | C-C Bond Formation |

| Stille Coupling | Aryl-Palladium(II) Complex | 17.2 | C-C Bond Formation |

| Diels-Alder Reaction | Thiophene S-oxide | 22.8 | Cycloaddition Product |

Note: This table provides a hypothetical comparison of the energetic favorability of different reaction types that a brominated thiophene could undergo, as would be predicted by computational chemistry.

Polymerization Studies and Application As Monomers in Conjugated Polymer Systems

Role of 2,3,5-Tribromo-4-(6-bromohexyl)thiophene as a Functional Monomer

This compound is a prime example of a functional monomer, designed to introduce specific chemical handles into a polymer structure. The key to its functionality lies in the bromohexyl side chain. The terminal bromine atom on this chain is significantly less involved in the polymerization process compared to the bromine atoms on the thiophene (B33073) ring, making it an ideal site for post-polymerization modification. researchgate.netresearchgate.net

This approach allows for the synthesis of a precursor polymer, which can then be chemically altered to introduce a wide array of functional groups. This two-step method is often more practical than polymerizing monomers that already contain sensitive or bulky functional groups, as these can interfere with the polymerization mechanism. acs.org For instance, polymers derived from analogous monomers like poly[3-(6-bromohexyl)thiophene] have been successfully functionalized with carboxylic acids, amines, and thiols. researchgate.net Similarly, a polymer like poly[3-hexyl-4-(6-bromohexyl)thiophene] is considered a key intermediate for creating multifunctional materials, as the side chains can be modified to attach sterically demanding groups without compromising the polymer's solubility. researchgate.net This versatility enables the creation of materials with tailored properties for applications such as chemical sensors, organic electronics, and bioelectronics. researchgate.netnih.govrsc.org

Regioregular Polymerization Strategies for Thiophene-Based Conjugated Polymers

The arrangement of monomer units in polythiophenes, known as regioregularity, is critical for their electronic properties. A well-ordered, head-to-tail (HT) arrangement allows the polymer chains to adopt a planar conformation, which facilitates efficient π-stacking in the solid state and enhances charge carrier mobility. cmu.edu In contrast, regioirregular polymers with a mix of head-to-head (HH) and tail-to-tail (TT) couplings have twisted backbones that hinder packing and limit electronic performance. cmu.edu

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for synthesizing highly regioregular, head-to-tail coupled poly(3-alkylthiophenes). cmu.edu The process begins with the treatment of a 2,5-dibromo-3-alkylthiophene monomer with a Grignard reagent, which results in a magnesium-halogen exchange. This "Grignard metathesis" step is regioselective, preferentially forming the more stable 2-bromo-5-magnesiated thiophene isomer over the 2-magnesiated-5-bromo isomer, typically in a ratio of about 85:15. cmu.eduacs.org

A nickel-based catalyst, commonly Ni(dppp)Cl2, is then introduced. This catalyst selectively couples the more reactive 2-bromo-5-magnesiated isomer, leading to a polymer with a high degree of HT couplings, often exceeding 95%. acs.org The mechanism involves a series of coordination, transmetalation, and reductive elimination steps, which propagate the polymer chain. rsc.org

| Feature | Description | Significance |

|---|---|---|

| High Regioregularity | Produces polymers with >95% head-to-tail (HT) couplings. acs.org | Enhanced planarity, crystallinity, and charge carrier mobility. |

| Chain-Growth Mechanism | Polymerization proceeds in a quasi-"living" manner, where the catalyst remains at the chain end. core.ac.uk | Allows for control over molecular weight and synthesis of block copolymers. core.ac.uk |

| Milder Conditions | The reaction does not require cryogenic temperatures and is suitable for large-scale synthesis. cmu.edu | More accessible and cost-effective compared to other methods. |

| Monomer Scope | Applicable to a wide range of 2,5-dihalogenated 3-substituted thiophene monomers. | Enables synthesis of diverse functional polythiophenes. |

Controlled Polymerization Techniques for Tunable Optoelectronic Properties

The GRIM method is a form of catalyst-transfer polycondensation, which behaves as a quasi-"living" chain-growth polymerization. core.ac.ukrsc.org This "living" nature means that the polymerization can be initiated and proceeds until the monomer is consumed, with the catalyst remaining active at the end of the growing polymer chain. This characteristic provides excellent control over the polymer's final structure. core.ac.uk

By carefully adjusting the molar ratio of the monomer to the nickel initiator, polymers with predetermined molecular weights and relatively narrow molecular weight distributions (polydispersity indices of 1.2-1.5) can be synthesized. core.ac.uk This level of control is crucial for tuning the optoelectronic properties of the resulting materials. For example, the polymer's conjugation length, which directly influences its absorption and emission spectra (and thus its color and bandgap), is dependent on its molecular weight. nih.gov Furthermore, the ability to maintain an active catalyst at the chain end allows for the sequential addition of different monomers, enabling the synthesis of well-defined block copolymers. core.ac.uk This architectural control opens up pathways to advanced materials with tailored energy levels and morphologies for devices like organic solar cells and field-effect transistors. nih.govrsc.org

Synthesis of Homopolymers and Copolymers Incorporating the Brominated Thiophene Unit

While specific polymerization of this compound is not widely documented, studies on structurally similar 3,4-disubstituted and bromo-functionalized thiophenes provide a clear framework for its use in synthesizing both homopolymers and copolymers. researchgate.netdocumentsdelivered.com The synthesis of 3,4-disubstituted polythiophenes can be achieved through methods like the electrophilic substitution of existing poly(3-alkylthiophenes) or by direct polymerization of disubstituted monomers. documentsdelivered.comcambridge.org

Copolymers with Other Thiophene and Selenophene (B38918) Monomers

Copolymerization is a key strategy for fine-tuning the properties of conjugated polymers. By incorporating this compound with other thiophene or selenophene monomers, the resulting copolymer's electronic and physical properties can be systematically adjusted. rsc.org

Introducing selenophene units into a polythiophene backbone is a particularly effective method for modifying optoelectronic properties. Selenophene has lower aromaticity and higher polarizability than thiophene, which generally leads to a reduced bandgap and enhanced intermolecular interactions in the resulting copolymer. rsc.orgnih.gov This can improve light absorption in the solar spectrum and potentially increase charge mobility. The synthesis of block copolymers containing distinct thiophene and selenophene segments can lead to controlled phase separation in the solid state, creating well-defined nanostructures beneficial for photovoltaic device performance. nih.gov Statistical copolymerization of thiophene and selenophene monomers also allows for a gradual tuning of the optical bandgap based on the monomer feed ratio. rsc.org

| Property | Effect of Thiophene Units | Effect of Selenophene Units |

|---|---|---|

| Bandgap | Generally larger optical bandgap. | Reduces the optical bandgap, shifting absorption to longer wavelengths. rsc.org |

| Intermolecular Interactions | Standard π-π stacking. | Enhanced intermolecular interactions due to the larger, more polarizable selenium atom. rsc.org |

| Solid-State Morphology | Forms well-ordered crystalline domains. | Can induce phase separation in block copolymers, creating distinct selenophene-rich and thiophene-rich domains. nih.gov |

| Solubility | Good solubility with appropriate side chains. | Can sometimes lead to reduced solubility due to stronger intermolecular forces. rsc.org |

Impact of Monomer Structure on Polymerization Kinetics and Sequence Control

The specific structure of a monomer significantly influences its reactivity, which in turn affects polymerization kinetics and the ability to control the sequence of monomer incorporation in copolymers. rsc.orgrsc.org For a monomer like this compound, the presence of multiple bulky bromine atoms and a side chain at the 4-position creates considerable steric hindrance.

In catalyst-transfer polycondensation, monomer structure dictates reactivity. Studies have shown that monomers with linear alkyl side chains, such as 3-hexylthiophene (B156222) and 3-(6-bromohexyl)thiophene (B3186595), have nearly equivalent reactivity, leading to the formation of random copolymers when polymerized together. rsc.orgrsc.org However, monomers with bulkier side chains, like a branched alkyl or a phenyl group directly attached to the thiophene ring, are less reactive. rsc.orgrsc.org This difference in reactivity can be exploited; for example, copolymerizing a more reactive monomer with a less reactive one can result in a gradient copolymer structure rather than a random one. rsc.org

The quasi-living nature of GRIM polymerization allows for a degree of sequence control through the sequential addition of different monomers to form block copolymers. core.ac.ukrsc.org Achieving more complex, precisely defined sequences (e.g., alternating ABAB...) within a single polymerization step is more challenging and requires monomers with carefully designed, differing reactivities or the use of specialized polymerization techniques. rsc.org The distinct electronic and steric profile of this compound would give it a unique reactivity ratio when compared with simpler monomers, making it a candidate for creating copolymers with specific, non-random monomer arrangements.

Functionalization of Resulting Polythiophenes with Pendant Groups

The polymerization of this compound, typically through methods like Grignard Metathesis (GRIM) polymerization, results in the formation of poly(3-(6-bromohexyl)thiophene). cmu.edu This polymer is a highly valuable precursor material, as the alkyl side chains are equipped with a terminal bromine atom, which serves as a reactive site for introducing a wide array of functional groups. This approach, known as post-polymerization functionalization, is a powerful and versatile strategy for tuning the properties of polythiophenes. researchgate.netrsc.org It allows for the creation of a diverse family of functionalized polymers from a single, common precursor, circumventing the need to synthesize numerous complex and potentially incompatible monomers. acs.orgberkeley.edu

The key advantage of this method is that the polymerization process is separated from the functionalization step. Many functional groups are not compatible with the conditions required for controlled polymerization, such as Grignard metathesis. acs.orgberkeley.edu By introducing the desired functionality after the polymer backbone has been formed, this limitation is overcome. This strategy enables the incorporation of groups that can alter the polymer's solubility, electronic properties, sensory capabilities, and suitability for biological applications. nih.govd-nb.info

Post-Polymerization Modification via Reaction of Terminal Bromine Atoms

The terminal bromine atom on the hexyl side chain of poly(3-(6-bromohexyl)thiophene) is the key to its utility as a reactive precursor. This alkyl bromide is susceptible to nucleophilic substitution reactions, allowing for the covalent attachment of various pendant groups. acs.org This method is described as a simple, cost-effective, highly versatile, and reproducible way to generate a library of functional polythiophenes. researchgate.net The degree of functionalization can be controlled, and in many cases, near-quantitative conversion of the bromine atoms can be achieved. researchgate.net

Research has demonstrated the successful introduction of several functionalities through this post-polymerization approach. cmu.edu For instance, reacting poly[3-(6-bromohexyl)thiophene] with sodium hexanoate (B1226103) in dimethylformamide (DMF) yields a polythiophene with an ester group in its side chain. researchgate.net Similarly, reactions with nucleophiles such as those derived from carboxylic acids, amines, and thiols have been successfully employed to append these important chemical moieties to the polymer backbone. cmu.edu

A specific example involves the reaction with 2-carboxyanthraquinone, which results in a regioregular polythiophene containing pendant anthraquinone (B42736) groups with a high degree of loading (87%). researchgate.net This modification significantly impacts the material's electrochemical properties, with cyclic voltammetry studies showing redox couples characteristic of both the anthraquinone group and the p- and n-doping of the polythiophene backbone. researchgate.net

The general scheme for this modification allows for a systematic study of structure-property relationships, as a series of polymers with identical backbones and varying side-chain functionalities can be synthesized and compared. This makes post-polymerization functionalization an indispensable tool for designing advanced materials for specific applications, ranging from electronic sensors to chemo-recognition systems. researchgate.net

Table 1: Examples of Post-Polymerization Functionalization Reactions on Poly(3-(6-bromohexyl)thiophene)

| Functional Group Introduced | Reagent/Reaction Conditions | Resulting Pendant Group | Reference |

| Ester | Sodium hexanoate in DMF | -O-C(=O)-(CH₂)₄CH₃ | researchgate.net |

| Anthraquinone | 2-carboxyanthraquinone | Anthraquinone moiety | researchgate.net |

| Carboxylic Acid | Not specified | -COOH | cmu.edu |

| Amine | Not specified | -NH₂ | cmu.edu |

| Thiol | Not specified | -SH | cmu.edu |

Applications in Advanced Materials and Organic Electronic Devices

Utilization in Organic Semiconductors

Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research due to their excellent charge transport properties and chemical stability. nih.gov The compound 2,3,5-Tribromo-4-(6-bromohexyl)thiophene serves as a key monomer for creating polymers with tailored electronic properties. The bromohexyl side chain, in particular, enables post-polymerization functionalization, allowing for the fine-tuning of spectroscopic and electronic characteristics, making the resulting materials suitable for a range of semiconductor applications. researchgate.net

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. researchgate.net Thiophene-based polymers are among the most promising materials for the active channel layer in OFETs. researchgate.net The performance of these devices is highly dependent on the molecular ordering and crystallinity of the semiconductor film. The polymerization of monomers like this compound allows for the synthesis of regioregular polymers. This structural regularity is crucial as it minimizes defects in the π-conjugated backbone, leading to enhanced charge carrier mobility. pkusz.edu.cn

The multiple bromine atoms on the thiophene (B33073) ring can be used to create cross-linked or fused-ring polymer structures, which can improve intermolecular packing and device stability. rsc.org Research on related thieno[2,3-b]thiophene (B1266192) derivatives has shown that engineering the molecular structure, for instance by integrating flexible alkyl chains, can significantly enhance molecular packing and crystallinity, leading to superior device performance and long-term air stability. rsc.org

Below is a table summarizing the performance of OFETs based on various engineered thiophene-based small molecules, illustrating the impact of molecular structure on device characteristics.

| Compound Type | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| Thieno[2,3-b]thiophene Derivative 1 | 0.42 | > 10⁸ | Solution Shearing |

| Dibenzo[d,d′]thieno[3,2-b;4,5-b′]dithiophene | 0.95 | > 10⁶ | Vacuum Deposition |

| Benzo[b]thieno[2,3-d]thiophene Derivative | 0.005 | > 10⁶ | Solution Shearing |

This table presents representative data for various thiophene-based semiconductors to illustrate typical performance metrics in OFETs. rsc.orgmdpi.comrsc.org

The development of efficient donor materials is a primary focus in organic photovoltaic (OPV) research. escholarship.orgrsc.org Thiophene-based oligomers and polymers are widely used as electron-donor materials in the active layer of OPV devices. sci-hub.cat The monomer this compound can be polymerized into materials with a tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge separation at the donor-acceptor interface. semanticscholar.org

The presence of the bromohexyl chain allows for the synthesis of polymers that can be further functionalized to control solubility and film morphology, which are key factors in optimizing the performance of bulk heterojunction solar cells. researchgate.net The ability to create well-ordered, crystalline domains is crucial for efficient charge transport to the electrodes, thereby increasing the power conversion efficiency (PCE) of the solar cell. sci-hub.cat Research on thiophene-based push-pull chromophores has demonstrated that careful molecular design can lead to high-performance small-molecule organic solar cells. researchgate.net

The following table shows typical performance parameters for organic solar cells employing different thiophene-based donor materials.

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

| DPP(TBFu)₂ | PC₇₁BM | 4.4 | 0.81 | 9.0 |

| SMDPPEH | PC₇₁BM | 3.0 | 0.65 | 7.9 |

| DCV5T | C₆₀ | 5.2 | 0.86 | 9.5 |

This table includes performance data for solar cells based on various thiophene oligomers to provide context for the potential of materials derived from this compound. sci-hub.cat

Role in Light-Emitting Devices

Functionalized polythiophenes are promising materials for light-emitting applications due to their tunable emission characteristics. pkusz.edu.cn The post-functionalization capability offered by polymers derived from this compound is particularly advantageous for creating materials with specific light-emitting properties for devices like OLEDs and as active components in electrochromic systems. researchgate.net

In the field of display technology, thiophene-based materials are utilized as emitters in Organic Light-Emitting Diodes (OLEDs). nih.govbeilstein-journals.org The electroluminescent properties of these materials can be precisely controlled by modifying their chemical structure. researchgate.net Polymers synthesized from this compound can be functionalized by replacing the bromine on the hexyl chain with various chromophoric groups. This strategy allows for the creation of a library of materials with emission colors spanning the visible spectrum. researchgate.net

The design of donor-π-acceptor (D–π–A) type molecules, where a thiophene-based unit acts as the π-conjugated linker, has proven to be an effective strategy for developing efficient OLED emitters. beilstein-journals.org Such materials can exhibit high fluorescence quantum yields and lead to devices with low turn-on voltages and high efficiency.

Key performance metrics for an OLED device using a D–π–A type thienothiophene emitter are presented below.

| Parameter | Value |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency | 4.61% |

| Turn-on Voltage | 2.9 V |

| Emission Wavelength (λEL) | 512 nm |

This table showcases the performance of a solution-processed OLED incorporating a specialized thienothiophene-based fluorophore. beilstein-journals.org

Electrochromic materials can reversibly change their optical properties, such as color, in response to an applied electrical potential. nih.gov Polythiophenes are a prominent class of electrochromic polymers, known for their distinct color changes between their neutral and oxidized states. scispace.com The color and performance of these materials can be tuned by modifying the substituent groups on the thiophene ring. researchgate.net

The this compound monomer offers multiple pathways to synthesize advanced electrochromic polymers. The bromine atoms on the thiophene ring can be used to create cross-linked polymer networks, potentially enhancing the stability and durability of the electrochromic film. Furthermore, the bromohexyl chain can be functionalized to alter the electronic properties of the polymer, thereby changing its color states and switching behavior. For example, linking electroactive moieties like viologen to the polythiophene backbone via the alkyl chain has been shown to create multifunctional materials. researchgate.net

| Polymer System | Neutral State Color | Oxidized State Color | Optical Contrast (%) | Coloration Efficiency (cm²/C) |

| Poly(3,4-ethylenedioxythiophene) | Blue | Transparent | ~60 | - |

| Poly(3-methylthiophene) | Purple | Pale Blue | - | - |

| Fe-Tt Metallo-Supramolecular Polymer | Dark Blue/Purple | Transparent | 66 | 641 |

This table provides examples of the electrochromic properties of various thiophene-based materials. nih.govscispace.com

Building Blocks for Supramolecular Structures and 2D Polymers

The development of complex, well-defined macromolecular architectures like supramolecular assemblies and 2D polymers is a frontier in materials science. The monomer this compound is an excellent candidate for constructing these advanced structures due to its multiple, chemically distinct reactive sites.

The terminal bromine on the hexyl chain can be substituted with functional groups capable of directing non-covalent interactions, such as hydrogen bonding. For instance, a closely related compound, 2,5-dibromo-3-(6-bromohexyl)thiophene, has been successfully functionalized with adenine (B156593), a nucleobase that forms specific hydrogen bonds. rsc.org This approach allows for the creation of monomers that can self-assemble into ordered supramolecular polymers.

Simultaneously, the three bromine atoms on the thiophene ring serve as anchor points for covalent bond formation through various cross-coupling reactions. This multi-valency enables the synthesis of extended, two-dimensional polymer networks. By carefully selecting the reaction conditions and co-monomers, it is possible to create materials with defined porous structures and unique electronic properties, suitable for applications in catalysis, sensing, and membrane separations.

Self-Assembly and Surface-Mediated Polymerization

The molecular architecture of this compound is particularly well-suited for controlled self-assembly and on-surface synthesis of low-dimensional polymer networks. The bromine atoms attached to the thiophene ring can be selectively cleaved to form reactive radical sites, which then form carbon-carbon bonds with adjacent molecules.

This process, known as Ullmann coupling, is a cornerstone of on-surface synthesis, allowing for the creation of one-dimensional (1D) and two-dimensional (2D) π-conjugated polymers directly on a substrate. rsc.org The reaction's progression can be meticulously controlled by temperature, leading first to the formation of organometallic networks and subsequently to covalent structures. rsc.org The reactivity of the surface itself plays a crucial role; coinage metals like gold (Au), silver (Ag), and copper (Cu) are commonly used substrates that mediate this assembly and polymerization. rsc.org

For a molecule like this compound, the three bromine atoms on the aromatic ring provide multiple reaction sites, enabling the formation of branched or cross-linked polymer chains. This contrasts with dibrominated precursors, which typically form linear chains. The bromohexyl side chain introduces another dimension of control, potentially influencing the molecule's orientation on the surface or serving as an additional reactive site for creating layered or three-dimensional structures.

Crystallization-driven self-assembly (CDSA) is another powerful technique for creating well-defined nanostructures, such as one-dimensional nanofibers, from block copolymers containing a crystallizable segment. rsc.org Polymers derived from this tribromo-thiophene monomer could be designed as part of a block copolymer, where the rigid polythiophene backbone drives the assembly into highly ordered structures essential for efficient charge transport.

Design of Functional π-Conjugated Architectures

Brominated thiophenes are fundamental precursors in the synthesis of a vast array of functional π-conjugated materials, which are the active components in many organic electronic devices. researchgate.net These materials are central to the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). gneechem.comalfa-chemical.comresearchgate.net

The multiple bromine atoms on this compound serve as versatile leaving groups for various palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. nih.gov These reactions allow for the precise construction of oligomers and polymers with tailored electronic and optical properties. By reacting the monomer with different organotin or organoboron derivatives, chemists can systematically build complex π-conjugated systems. nih.gov

The presence of three bromine atoms on the thiophene ring allows for the creation of unique polymer architectures. For instance, polymerization could proceed via the 2- and 5-positions to form a linear polythiophene backbone, leaving the bromine at the 3-position available for subsequent functionalization or for creating cross-linked networks. This level of architectural control is critical for tuning the material's properties, such as solubility, solid-state packing, and charge mobility. nih.gov

Furthermore, the terminal bromine on the hexyl side chain provides an orthogonal reactive handle. This allows for the attachment of other functional units after the main polymer backbone has been formed. For example, it could be used to graft insulating side chains to modulate solubility and morphology, or to attach specific chromophores or electron-donating/accepting groups to fine-tune the material's optoelectronic characteristics.

Potential in Sensor Technologies

Conjugated polymers, particularly those based on polythiophene, have shown considerable promise in the field of chemical and biological sensors. cmu.edu The electronic and optical properties of these materials are highly sensitive to their local environment. The binding of an analyte to the polymer backbone or its side chains can induce conformational changes, disrupt π-orbital overlap, and thereby alter the material's conductivity or fluorescence. cmu.edu

A polymer synthesized from this compound would possess a conjugated backbone capable of transducing binding events into a measurable signal. The key to creating a selective sensor lies in functionalizing the polymer with specific recognition elements. The bromohexyl side chain is an ideal anchor point for this purpose. Through straightforward nucleophilic substitution reactions, the terminal bromine can be replaced with a wide variety of functional groups designed to bind to specific target analytes.

For example, the chain could be functionalized with receptors for metal ions, antibodies for detecting biological markers, or enzymatic substrates. Upon binding of the target analyte to the functionalized side chain, the resulting electronic perturbation of the main polythiophene chain would lead to a detectable change in its absorption spectrum, fluorescence emission, or electrical resistance, forming the basis of a highly sensitive and selective sensor.

Data on Related Thiophene Precursors

Interactive Table 1: Properties of Precursor Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|

| 3-(6-Bromohexyl)thiophene (B3186595) | 3-(6-bromohexyl)thiophene | C10H15BrS | 247.2 | 125878-91-3 alfa-chemical.comnih.gov |

| 2,5-Dibromo-3-(6-bromohexyl)thiophene | 2,5-dibromo-3-(6-bromohexyl)thiophene | C10H13Br3S | 404.99 | 494212-94-1 nih.gov |

Comparative Studies with Other Brominated Thiophene Derivatives

Structure-Reactivity Relationships in Polyhalogenated Thiophenes

The reactivity of thiophene (B33073) rings is significantly influenced by the presence of halogen substituents. In polyhalogenated thiophenes, the bromine atoms act as electron-withdrawing groups, which modifies the electron density of the thiophene ring and influences its susceptibility to further chemical transformations. Bromine is a commonly exploited halogen for cross-coupling reactions, which are fundamental for synthesizing complex conjugated polymers. nih.gov The positions of these bromine atoms are critical; they can either be reactive sites for polymerization (e.g., in the 2 and 5 positions) or serve to modulate the electronic properties and protect certain positions from reaction (e.g., in the 3 and 4 positions). nih.govnih.gov

The structure-reactivity relationship is also evident in the context of polymerization. For instance, the synthesis of polythiophenes often relies on the selective reaction of bromine atoms, which can be exchanged for lithium before coupling. google.com The presence of multiple bromine atoms, as in 2,3,5-Tribromo-4-(6-bromohexyl)thiophene, offers multiple potential reaction pathways. However, the reactivity at each position is not identical. The α-positions (2 and 5) of the thiophene ring are generally more reactive towards electrophilic substitution and coupling reactions than the β-positions (3 and 4). researchgate.netnih.gov The steric hindrance and electronic effects from the adjacent alkyl side chain and other bromine atoms further fine-tune this reactivity.

Influence of Halogenation Pattern on Electronic and Structural Properties

The number and arrangement of bromine atoms on the thiophene ring profoundly impact the electronic and structural properties of the resulting materials. Halogenation is a known strategy to tune the electronic energy levels of organic semiconductors. hbku.edu.qa Generally, increasing the number of electron-withdrawing bromine atoms lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This can enhance the stability of the material in ambient conditions and improve its performance in electronic devices.

The specific pattern of halogenation is crucial. For example, replacing hydrogen with bromine atoms can alter the planarity of the polymer backbone, which in turn affects the extent of π-π stacking and charge carrier mobility. Fusing thiophene rings into larger polycyclic aromatic hydrocarbon structures has been shown to significantly affect electronic properties, structure, and aromaticity. nih.gov The position of fusion and substitution dictates the final characteristics. nih.govmdpi.com

In this compound, the tribromination pattern creates a highly electron-deficient thiophene ring. The bromine at the 3-position, adjacent to the bromohexyl side chain, introduces significant steric interactions that can influence the conformation of the polymer backbone, potentially leading to a more twisted structure compared to a 2,5-dibrominated analogue. This twisting can disrupt π-conjugation, leading to a larger band gap. Conversely, the high degree of halogenation can also promote specific intermolecular interactions, influencing crystal packing and thin-film morphology.

| Thiophene Derivative | Halogenation Pattern | Expected Impact on HOMO/LUMO Levels | Potential Influence on Polymer Structure |

|---|---|---|---|

| 2,5-Dibromo-3-alkylthiophene | α-positions brominated | Lowered compared to 3-alkylthiophene | Promotes linear, planar polymer chains (regioregular P3ATs) |

| 3,4-Dibromo-2,5-dialkylthiophene | β-positions brominated | Significantly lowered due to β-substitution | Steric hindrance from β-bromines may induce backbone twisting |

| 2,3,5-Tribromo-4-alkylthiophene | α and β positions brominated | Strongly lowered due to three electron-withdrawing groups | High potential for backbone twisting due to steric crowding at the 3 and 4 positions |

Comparison of Side Chain Effects on Monomer and Polymer Characteristics

The alkyl side chain, in this case, a 6-bromohexyl group, is not merely a solubilizing appendage; it critically influences the properties of both the monomer and the resulting polymer. nih.gov The length, branching, and polarity of side chains have profound effects on solubility, solid-state ordering, and electronic properties. nih.govnih.gov

Solubility and Processability: Longer and more flexible side chains enhance the solubility of thiophene monomers and polymers in organic solvents, which is essential for solution-based processing techniques used in fabricating electronic devices. nih.gov The bromohexyl chain in this compound provides this necessary solubility.

Morphology and Packing: Side chains dictate how polymer chains pack in the solid state. nih.gov The length of the side chain influences the lamellar stacking distance, while its flexibility affects the glass transition temperature (Tg). nih.govrsc.org For instance, in poly(3-alkylthiophene)s (P3ATs), the elastic modulus decreases and ductility increases with longer side chains. nih.gov Placing a branching point closer to the backbone increases the Tg and melting temperature (Tm). rsc.org The bromohexyl chain offers a site for potential post-polymerization functionalization, but the terminal bromine also increases the polarity compared to a simple hexyl chain, which can alter interchain interactions.

Electronic Properties: While the conjugated backbone primarily determines the electronic properties, side chains have a secondary but significant effect. They can influence the planarity of the backbone, thereby affecting the conjugation length and the energy levels. acs.org Molecular dynamics simulations have shown that side chains can regulate the planar conformation of the main chain. acs.org Different side-chain architectures can lead to variations in HOMO and LUMO energy levels. acs.org Introducing polar side chains has been explored to improve dopant miscibility, although this can sometimes harm desirable structural and electrical characteristics by decreasing aggregation. rsc.org

| Side Chain Type | Primary Effect on Monomer | Primary Effect on Polymer | Example Derivative |

|---|---|---|---|

| Short Linear Alkyl (e.g., hexyl) | Moderate solubility | Higher crystallinity, higher charge carrier mobility | Poly(3-hexylthiophene) (P3HT) |

| Long Linear Alkyl (e.g., dodecyl) | High solubility | Lower crystallinity, increased ductility, lower electrical conductivity | Poly(3-dodecylthiophene) (P3DDT) acs.org |

| Branched Alkyl (e.g., ethylhexyl) | Very high solubility | Amorphous nature, reduced π-π stacking | Poly(3-(2-ethylhexyl)thiophene) |

| Polar/Functional (e.g., bromohexyl) | Altered polarity, site for further reaction | Modified interchain interactions, potential for post-polymerization modification | This compound |

Distinguishing Features of this compound in Advanced Research

The specific combination of a tribrominated thiophene core and a functional bromohexyl side chain endows this compound with a unique set of features for advanced research.

Multi-Functional Handle for Polymer Synthesis: This molecule is a versatile building block. The bromine atoms at the 2- and 5-positions are primary sites for metal-catalyzed cross-coupling reactions to form a conjugated polymer backbone. The bromine at the 3-position can be used to further modify the electronic properties or left as a passivating group. Crucially, the terminal bromine on the hexyl chain provides a reactive site for post-polymerization modification. This allows for the grafting of other functional groups, such as polar moieties to enhance thermoelectric properties or bioactive molecules for sensor applications, without disrupting the polymer backbone. acs.org

Precursor for Highly Functionalized Materials: The presence of four bromine atoms in total (three on the ring, one on the chain) makes it a precursor for creating materials with a high density of functional groups. Through selective chemical reactions, each bromine can be substituted with different moieties, leading to complex, multi-functional architectures that are difficult to achieve with less halogenated starting materials.

Unique Electronic and Structural Profile: Compared to the widely studied 2,5-dibromo-3-alkylthiophenes, the additional bromine at the 3-position in this compound is expected to:

Further lower the HOMO energy level, potentially increasing the oxidative stability and open-circuit voltage in photovoltaic applications.

Introduce significant steric hindrance that forces the polymer backbone into a more twisted, non-planar conformation. This could be advantageous in applications where solution-phase emission is desired, as it can reduce aggregation-induced quenching.

Platform for Investigating Structure-Property Relationships: The molecule serves as an excellent model compound for systematically studying the combined effects of heavy halogenation on the thiophene ring and side-chain functionality. By comparing polymers derived from this monomer with those from simpler analogues (e.g., 2,5-dibromo-3-hexylthiophene (B54134) or 2,5-dibromo-3-(6-bromohexyl)thiophene), researchers can isolate the specific impact of the β-bromine substituent on polymer morphology, charge transport, and thermoelectric performance. acs.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Complex Brominated Thiophenes

The synthesis of complex brominated thiophenes like 2,3,5-Tribromo-4-(6-bromohexyl)thiophene is a critical area of ongoing research. Traditional bromination methods often face challenges in regioselectivity and yield. google.com Future research is focused on developing more efficient and selective synthetic methodologies.

Emerging strategies include:

Direct C-H Arylation: Palladium-catalyzed, phosphine-free direct C-H arylation of thiophenes represents an efficient method for coupling aryl bromides with thiophenes, which can be adapted for creating complex structures. organic-chemistry.org

Metal-Free Synthesis: Environmentally sustainable, transition-metal-free reactions are gaining traction. organic-chemistry.orgbohrium.com These methods, such as using potassium thioacetate (B1230152) or generating trisulfur (B1217805) radical anions, offer greener alternatives for constructing the thiophene (B33073) ring. organic-chemistry.orgbohrium.com

Flow Chemistry and Automation: High-throughput synthesis and optimization using automated flow chemistry platforms can accelerate the discovery of new synthetic routes and reaction conditions for producing complex brominated thiophenes.

Ultrasonic and Microwave-Assisted Synthesis: The use of ultrasonic irradiation with N-bromosuccinimide (NBS) has been shown to be a fast and convenient method for the bromination of thiophenes and oligothiophenes. researchgate.net Microwave-assisted cross-coupling reactions also offer a rapid way to build complex oligo/polythiophene structures. researchgate.net

These novel pathways aim to improve yield, reduce waste, and provide greater control over the molecular architecture of brominated thiophenes, enabling the synthesis of materials with precisely tuned properties.

Advanced Computational Modeling for Predictive Material Design

Computational modeling is becoming an indispensable tool in materials science, allowing for the in silico design and prediction of material properties before synthesis. nih.gov For complex molecules like this compound, computational methods can predict electronic structure, charge transport characteristics, and optical properties, guiding the design of next-generation materials. nih.govmit.edu

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to investigate the mechanisms of bromination reactions and to understand the electronic properties of thiophene derivatives. researchgate.netnih.gov It can predict reactive sites and analyze frontier molecular orbitals (HOMO/LUMO), which are crucial for designing organic semiconductors. researchgate.netnih.gov